molecular formula C22H32O2 B091139 Totaryl acetate CAS No. 15340-82-6

Totaryl acetate

Cat. No. B091139
CAS RN: 15340-82-6
M. Wt: 328.5 g/mol
InChI Key: ORVBSFQTFRBNRP-SIKLNZKXSA-N
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Description

Tertiary acetate, also known as tert-butyl acetate, is a colorless organic compound with a fruity odor. It is commonly used as a solvent and a flavoring agent in the food industry. Tertiary acetate is also used in the production of various chemicals, including pharmaceuticals, pesticides, and fragrances.

Scientific Research Applications

Oxidation Methods and Derivatives

Totaryl acetate's applications in scientific research primarily involve its oxidation methods and the production of various derivatives. Cambie et al. (1990) explored the direct oxidation of totarol and its methyl ether, leading to the creation of compounds like 9-hydroxy dienone and spiro butenolide. These compounds have potential applications in organic synthesis and could be explored for various chemical properties and reactivities (Cambie et al., 1990).

Reduction and Hydrogenation Processes

The study of reduction processes of totaryl acetate has also been a focus, as seen in the work of Bennett and Cambie (1966). They investigated the reduction of totaryl methyl ether, leading to the production of compounds like totara-8,11,13-triene and 13-oxototarane. Such studies enhance the understanding of the chemical transformations of totarol and its derivatives, which can be vital for the development of new synthetic routes in organic chemistry (Bennett & Cambie, 1966).

Environmental and Biological Applications

Additionally, totaryl acetate derivatives play a role in environmental and biological systems. For instance, studies on the stable carbon isotope biogeochemistry of acetate in lake sediments reveal insights into the cycling of carbon in natural environments. This can be linked to the broader understanding of acetate's role, potentially including derivatives like totaryl acetate, in ecological and geochemical cycles (Heuer et al., 2010).

Implications for Industrial and Chemical Processes

The exploration of acetate as a carbon feedstock, as discussed by Kim et al. (2021), implies potential industrial applications for totaryl acetate in the production of value-added chemicals. Understanding the metabolism and applications of acetate in biological and industrial processes could open doors for the utilization of totaryl acetate in similar domains (Kim et al., 2021).

properties

CAS RN

15340-82-6

Product Name

Totaryl acetate

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

[(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] acetate

InChI

InChI=1S/C22H32O2/c1-14(2)20-16-8-11-19-21(4,5)12-7-13-22(19,6)17(16)9-10-18(20)24-15(3)23/h9-10,14,19H,7-8,11-13H2,1-6H3/t19-,22+/m0/s1

InChI Key

ORVBSFQTFRBNRP-SIKLNZKXSA-N

Isomeric SMILES

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)OC(=O)C

SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)OC(=O)C

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)OC(=O)C

synonyms

2-Phenanthrenol, 4b,5,6,7,8,8a,9,10-octahydro-4b,8,8-trimethyl-1-(1-methylethyl)-, acetate, (4bS,8aS)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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